molecular formula C23H21FN4O3S B11503749 (6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11503749
M. Wt: 452.5 g/mol
InChI Key: PNQQWBFSLHIBBZ-LECIVKJOSA-N
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Description

The compound (6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones. This compound is characterized by its unique structure, which includes a benzylidene group, an ethyl group, and a fluorobenzyl ether moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the core structure with a benzaldehyde derivative in the presence of a base such as sodium hydroxide.

    Ethylation and Fluorobenzylation: The ethyl group and the fluorobenzyl ether moiety are introduced through alkylation reactions using ethyl halides and fluorobenzyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Amino derivatives

    Substitution: Substituted benzylidene derivatives

Scientific Research Applications

(6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(6E)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

(6E)-6-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21FN4O3S/c1-3-20-27-28-21(25)17(22(29)26-23(28)32-20)11-15-7-10-18(19(12-15)30-4-2)31-13-14-5-8-16(24)9-6-14/h5-12,25H,3-4,13H2,1-2H3/b17-11+,25-21?

InChI Key

PNQQWBFSLHIBBZ-LECIVKJOSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OCC)C(=O)N=C2S1

Origin of Product

United States

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